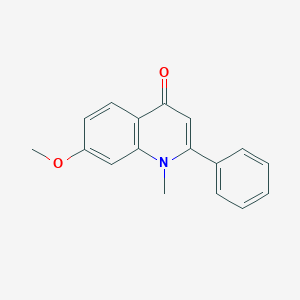
Eduleine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eduleine belongs to the class of organic compounds known as phenylquinolines. These are heterocyclic compounds containing a quinoline moiety substituted with a phenyl group. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in pomes. This makes this compound a potential biomarker for the consumption of this food product.
Scientific Research Applications
Pharmacological Applications
Eduleine has been studied for its potential pharmacological properties, particularly in the context of cancer treatment and antimicrobial activity.
Anticancer Activity
Research indicates that compounds similar to this compound can disrupt cell division in cancer cells, making them potential candidates for anticancer therapies. A review highlighted that natural products from medicinal plants are a promising source for developing drugs targeting various cancers, including lung and breast cancer .
Antimicrobial Properties
This compound's potential as an antimicrobial agent is also noteworthy. Natural compounds with quinoline structures have been shown to possess antimicrobial activity against various pathogens. The mechanisms include disrupting microbial cell membranes and inhibiting essential microbial enzymes .
Applications in Material Science
Recent advancements in material science have explored the use of this compound-inspired compounds in developing antimicrobial surfaces. These surfaces can prevent biofouling and reduce infection rates in medical settings by leveraging the unique properties of natural compounds .
Summary of Research Findings
Properties
CAS No. |
483-51-2 |
|---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
7-methoxy-1-methyl-2-phenylquinolin-4-one |
InChI |
InChI=1S/C17H15NO2/c1-18-15(12-6-4-3-5-7-12)11-17(19)14-9-8-13(20-2)10-16(14)18/h3-11H,1-2H3 |
InChI Key |
SNNYHVVKJUPXKZ-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=O)C2=C1C=C(C=C2)OC)C3=CC=CC=C3 |
Canonical SMILES |
CN1C(=CC(=O)C2=C1C=C(C=C2)OC)C3=CC=CC=C3 |
melting_point |
200-201°C |
Key on ui other cas no. |
483-51-2 |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















